Muscarinic Receptor Scaffold Affinity: 1-Azabicyclo[3.3.1]nonane Core Outperforms Classical Agonists by 10- to 230-Fold
The 1-azabicyclo[3.3.1]nonane scaffold, when functionalized at the C8 position, provides muscarinic receptor antagonists with Ki values 10–50 fold below the endogenous agonist carbachol and 30–230 fold below the muscarinic agonist arecoline across all five human M1–M5 subtypes [1]. This benchmarking is specific to the 1-aza isomer series; published structure-activity data for the 3-azabicyclo[3.3.1]nonane isomer series emphasizes analgesic and anti-cholinergic pathways (μ-opioid receptor, nAChR) rather than broad-spectrum muscarinic antagonism, indicating divergent target engagement profiles [2].
| Evidence Dimension | Muscarinic receptor binding affinity (Ki, nM) — scaffold-level comparison of 1-azabicyclo[3.3.1]nonane series vs reference agonists |
|---|---|
| Target Compound Data | exo-8-Benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene (lead compound in the 1-aza series): Ki values approximately 10–50× lower than carbachol and 30–230× lower than arecoline at M1–M5 [1]. |
| Comparator Or Baseline | Carbachol (endogenous muscarinic agonist); Arecoline (muscarinic agonist). |
| Quantified Difference | 10- to 50-fold improvement over carbachol; 30- to 230-fold improvement over arecoline. |
| Conditions | Radioligand binding competition assays at cloned human M1, M2, M3, M4, and M5 muscarinic receptors expressed in CHO cells. |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting muscarinic receptor modulation, the 1-aza scaffold offers a structurally validated entry point producing antagonists with affinity improvements exceeding one order of magnitude over endogenous ligands, a property not equivalently documented for regioisomeric 3-aza or 9-aza scaffolds.
- [1] Kim MG, Bodor ET, Wang C, Harden TK, Kohn H. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. J Med Chem. 2003;46(11):2216–2226. View Source
- [2] Wang DY, Chi ZQ. Effects of 5 derivatives of 3-azabicyclo[3,3,1]nonanes on isolated guinea pig ileum myenteric plexus-longitudinal muscle. Acta Pharmacol Sin. 1985;6(4). View Source
